molecular formula C9H10F3NO2S B2373319 Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate CAS No. 1160720-50-2

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate

Cat. No.: B2373319
CAS No.: 1160720-50-2
M. Wt: 253.24
InChI Key: VSJQGYQNIZQQMW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological applications. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoroethyl substituent on the thiophene ring, making it a versatile molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Amination: The amino group is introduced through nucleophilic substitution or reductive amination reactions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in DMF.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, DMF.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but differ in their substituents.

    Trifluoroethyl-substituted thiophenes: These compounds have the trifluoroethyl group but may lack the amino or ester functionalities.

Uniqueness: Ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the amino group provides opportunities for hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

ethyl 2-amino-5-(2,2,2-trifluoroethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S/c1-2-15-8(14)6-3-5(16-7(6)13)4-9(10,11)12/h3H,2,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJQGYQNIZQQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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